molecular formula C17H33ClO3 B1140097 rac 1-Myristoyl-3-chloropropanediol CAS No. 30557-03-0

rac 1-Myristoyl-3-chloropropanediol

Cat. No.: B1140097
CAS No.: 30557-03-0
M. Wt: 320.9 g/mol
InChI Key: AJKXGBYZSYGOGR-UHFFFAOYSA-N
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Description

Contextualization within the Field of Chlorinated Lipid Derivatives Research

Chlorinated lipid derivatives represent a class of compounds formed through the reaction of lipids with chlorine-containing substances. While some are naturally occurring, many, including rac 1-Myristoyl-3-chloropropanediol (B7796289), are generated during food processing, particularly during the high-temperature refining of edible oils. fda.gov The field of chlorinated lipid derivatives research is multifaceted, encompassing their formation mechanisms, analytical detection, toxicological assessment, and potential roles in physiological and pathological processes. A significant area of this research focuses on chlorinated lipids generated endogenously through inflammatory processes, where the enzyme myeloperoxidase produces hypochlorous acid that can react with lipids. nih.gov The study of specific compounds like rac 1-Myristoyl-3-chloropropanediol provides a model to understand the broader implications of chlorinated lipids on biological systems.

Research Significance of the 3-Chloropropanediol Ester Moiety in Mechanistic Studies

The 3-chloropropanediol ester moiety is the key structural feature that imparts specific biochemical properties to this class of molecules. Research has shown that 3-MCPD esters can be hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD. researchgate.net This free 3-MCPD is then readily absorbed and is considered the primary mediator of the observed toxic effects. researchgate.net Therefore, mechanistic studies often focus on the toxicokinetics and toxicodynamics of the released 3-MCPD, which has been linked to nephrotoxicity and anti-fertility effects in animal studies. nih.goveuropa.eu

The toxicity of 3-MCPD esters themselves is also a subject of investigation, with studies suggesting that the ester form may have different toxicological profiles compared to the free form. For instance, research on different 3-MCPD esters has indicated that monoesters may exhibit greater toxicity than diesters. researchgate.net The length and saturation of the fatty acid chain attached to the 3-chloropropanediol backbone also influence the compound's physical properties and may modulate its biological activity.

Overview of Key Academic Research Trajectories for this compound and Related Compounds

Academic research on this compound and its analogs has followed several key trajectories:

Food Chemistry and Safety: A primary focus has been on the detection and quantification of these compounds in various foodstuffs, particularly refined vegetable oils, to assess human exposure. fda.gov This has led to the development of sophisticated analytical methods, including both indirect and direct approaches, to accurately measure the levels of 3-MCPD esters.

Toxicology and Risk Assessment: A significant body of research has been dedicated to understanding the toxicological effects of 3-MCPD and its esters. europa.eunih.gov These studies, often conducted in animal models, have been crucial in establishing tolerable daily intake levels for these compounds. europa.eu

Mechanistic Biochemistry: Research is ongoing to elucidate the precise molecular mechanisms by which 3-MCPD and its esters exert their toxic effects. This includes investigating their metabolism, their impact on cellular signaling pathways, and their role in inducing oxidative stress and apoptosis. nih.govresearchgate.net

Rationale for Comprehensive Mechanistic and Methodological Investigation

The widespread presence of this compound and related compounds in the human food chain necessitates a thorough understanding of their potential health implications. nih.govgoogle.com The rationale for comprehensive investigation is built on several key points:

Ubiquitous Exposure: Given their formation in a wide range of processed foods, human exposure to 3-MCPD esters is common.

Potential for Toxicity: The established toxicity of the hydrolysis product, 3-MCPD, raises concerns about the potential health risks associated with the consumption of foods containing its esters. nih.goveuropa.eu

Knowledge Gaps: While much is known, there are still gaps in our understanding of the complete toxicological profile of individual 3-MCPD esters, the influence of the fatty acid moiety, and the long-term effects of low-level exposure.

Regulatory Importance: Robust scientific data is essential for regulatory bodies to establish and refine safety guidelines for these contaminants in food products. europa.eugoogle.com

A detailed investigation into the mechanisms of action and the development of sensitive and reliable analytical methods are therefore critical for accurate risk assessment and the implementation of effective mitigation strategies in food production.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C17H33ClO3 lgcstandards.compharmaffiliates.comscbt.com
Molecular Weight 320.90 g/mol lgcstandards.compharmaffiliates.com
CAS Number 30557-03-0 pharmaffiliates.comscbt.com
Appearance Colourless Oil to White Low-Melting Solid pharmaffiliates.com
Synonyms (3-chloro-2-hydroxypropyl) tetradecanoate; Myristic Acid 3-Chloro-2-hydroxypropyl Ester lgcstandards.compharmaffiliates.com

Properties

CAS No.

30557-03-0

Molecular Formula

C17H33ClO3

Molecular Weight

320.9 g/mol

IUPAC Name

1-chloro-3,3-dihydroxyheptadecan-4-one

InChI

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)17(20,21)14-15-18/h20-21H,2-15H2,1H3

InChI Key

AJKXGBYZSYGOGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(CCCl)(O)O

Synonyms

Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester; _x000B_Myristic Acid 3-Chloro-2-hydroxypropyl Ester; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Rac 1 Myristoyl 3 Chloropropanediol

Established and Emerging Synthetic Routes for 1-Myristoyl-3-chloropropanediol (B7796289)

The synthesis of rac 1-myristoyl-3-chloropropanediol can be broadly categorized into two main pathways: its formation as a process contaminant in edible oils and directed chemical synthesis in a laboratory setting.

The most widely studied formation route is the unintentional synthesis during the refining of vegetable oils, particularly in the deodorization step which involves high temperatures (often exceeding 200°C). nih.gov This process involves the reaction of acylglycerols (mono-, di-, and triacylglycerols) with chloride ions. acs.orgresearchgate.net The precursors for the glycerol (B35011) backbone are typically mono- and diacylglycerols, while the chloride can originate from both organic and inorganic sources present in the oil. acs.org For instance, palm oil, which has a naturally higher content of diacylglycerols (6-10%) compared to other vegetable oils (1-3%), tends to form higher levels of 3-MCPD esters. nih.gov The reaction is significantly influenced by temperature, with higher temperatures generally leading to increased formation. nih.gov

Directed chemical synthesis provides a more controlled route to obtain 1-myristoyl-3-chloropropanediol. A common laboratory approach involves the esterification of 3-chloro-1,2-propanediol (B139630) with myristic acid or its derivatives (e.g., myristoyl chloride). The key precursor, 3-chloro-1,2-propanediol, can be synthesized through methods such as the hydrolysis of epichlorohydrin. chemicalbook.comresearchgate.net An eco-friendly approach for this conversion utilizes ultrasound irradiation with water as the only reagent, avoiding the need for solvents or harsh acidic/basic conditions and yielding the product in high efficiency. researchgate.netresearchgate.net Once the 3-chloro-1,2-propanediol is obtained, it can be esterified with myristic acid, a reaction that can be catalyzed to favor the formation of the desired monoester.

Approaches to Stereoselective Synthesis of 1-Myristoyl-3-chloropropanediol Enantiomers

The this compound is a chiral molecule, existing as (R) and (S) enantiomers. The development of stereoselective synthetic routes is crucial for studying the specific biological activities of each enantiomer. A logical approach to synthesizing the individual enantiomers involves a two-step process: first, the preparation of enantiomerically pure (R)- or (S)-3-chloro-1,2-propanediol, followed by a stereospecific esterification.

The synthesis of enantiopure 3-chloro-1,2-propanediol has been successfully demonstrated. One effective method starts from the corresponding chiral epichlorohydrin. For example, (R)-(-)-3-chloro-1,2-propanediol can be synthesized from (R)-(-)-epichlorohydrin by hydrolysis, for instance, in the presence of an acid catalyst like L-2-chloropropionic acid, to yield a product with high chemical and chiral purity. chemicalbook.com

Another emerging strategy for obtaining enantiopure precursors is through microbial transformation. For instance, the yeast Wickerhamomyces anomalous MGR6 has been shown to perform a stereo-inversion of racemic 3-chloro-1,2-propanediol, allowing for the isolation of the (R)-enantiomer with a high enantiomeric excess. biointerfaceresearch.com

Once the enantiomerically pure 3-chloro-1,2-propanediol is secured, the final step is esterification with myristic acid. To maintain the stereochemical integrity of the chiral center, mild and selective esterification methods are required. Lipase-catalyzed esterification is a well-established method for producing high-purity monoglycerides (B3428702) under mild conditions, which would be suitable for this purpose. nih.gov For instance, lipase-assisted enzymatic esterification of a fatty acid with glycerol (or its derivative) in a suitable solvent can achieve high conversion rates and selectivity for the monoester product. researchgate.net

Isotopic Labeling Strategies for Advanced Research Applications (e.g., 13C3 labeling)

Isotopic labeling of this compound is a powerful tool for advanced research, particularly in metabolic studies, quantification by isotope dilution mass spectrometry, and mechanistic investigations. By replacing certain atoms with their heavier, stable isotopes, researchers can trace the molecule's fate in biological systems or use it as an internal standard for accurate analysis.

Several isotopically labeled versions of this compound are available for research purposes, demonstrating the feasibility of their synthesis. These labeled compounds are invaluable for distinguishing the analyte from its naturally occurring, unlabeled counterparts in complex matrices.

Available Isotopically Labeled Analogs

Labeled Compound Isotopic Atoms Common Use
This compound-13C3 Three Carbon-13 atoms Internal standard for quantification, metabolic tracer

The synthesis of these labeled compounds involves using isotopically enriched starting materials. For this compound-13C3, a glycerol backbone labeled with 13C would be required prior to chlorination and esterification. nih.gov Similarly, for the deuterated analog, a deuterated form of the glycerol or myristic acid precursor would be used. These labeled standards are critical for accurately determining the levels of 3-MCPD esters in foodstuffs and for studying their absorption and metabolism. nih.gov

Chemical Modification and Analog Design for Mechanistic Probe Development

To investigate the mechanisms of formation and biological action of 1-myristoyl-3-chloropropanediol, researchers synthesize various chemical analogs. These analogs, which feature systematic modifications to the parent structure, serve as probes to understand the roles of different molecular components.

One area of modification is the fatty acid chain. By replacing the myristoyl group (C14) with other fatty acids of varying chain lengths and degrees of saturation (e.g., stearic acid (C18), lauric acid, palmitic acid), the influence of the lipid portion on the molecule's formation and properties can be assessed. researchgate.net Studies have shown that the type of fatty acid can influence the rate of formation of MCPD esters.

Another key modification involves the chlorine source. The formation of 3-MCPD esters has been studied using a variety of organic and inorganic chlorides, such as sodium chloride, ferric chloride, and others. researchgate.net Investigating how different chlorine compounds react with monoacylglycerols like monostearin (B1671896) at varying temperatures helps to elucidate the reactivity and potential catalytic roles of different species in the formation process. researchgate.netresearchgate.net For example, studies have shown that FeCl3 can have a significant effect on the formation of 3-MCPD esters from triacylglycerols. researchgate.net

These designed analogs are instrumental in building a comprehensive understanding of the structure-activity relationship and the chemical pathways leading to the formation of these compounds.

Investigation of Reaction Mechanisms in the Formation of Chloropropanediol Esters

The formation of 3-chloropropanediol esters, including 1-myristoyl-3-chloropropanediol, during processes like oil refining is a complex chemical transformation. Several reaction mechanisms have been proposed to explain how a hydroxyl or ester group on the glycerol backbone is replaced by a chlorine atom.

The primary precursors are considered to be mono- and diacylglycerols. nih.govresearchgate.net The formation from triacylglycerols is also possible but generally occurs after initial hydrolysis to partial glycerides. researchgate.net The key mechanistic proposals include:

Direct Nucleophilic Substitution: This involves a direct attack by a chloride ion on one of the glycerol carbon atoms. The leaving group can be either a hydroxyl group (which may be protonated to form a better leaving group, water) or an ester group. researchgate.netresearchgate.net

Cyclic Acyloxonium Ion Intermediate: A widely discussed mechanism involves the formation of a five- or six-membered cyclic acyloxonium ion intermediate from a mono- or diacylglycerol. researchgate.netresearchgate.net This positively charged intermediate is highly reactive and susceptible to nucleophilic attack by a chloride ion, leading to the opening of the ring and the formation of the chloropropanediol ester. researchgate.netnih.gov

Epoxide Intermediate (Glycidyl Ester): Another proposed pathway involves the formation of a glycidyl (B131873) ester (an epoxide) from a mono- or diacylglycerol. This epoxide ring can then be opened by a nucleophilic attack from a chloride ion (or HCl), resulting in the formation of the 3-MCPD ester. researchgate.net There is evidence of bidirectional conversion between glycidyl esters and 3-MCPD esters. nih.govmdpi.com

Studies have also suggested the involvement of free radical mechanisms, particularly with certain chlorine sources and at high temperatures. researchgate.net The formation of a cyclic acyloxonium free radical has been proposed as a possible intermediate. researchgate.net The relative contribution of each mechanism can depend on various factors, including the specific precursors present, the temperature, moisture content, and the nature of the chlorine source. researchgate.net

Proposed Mechanistic Pathways for 3-MCPD Ester Formation

Mechanism Key Intermediate Description
Direct Nucleophilic Substitution None Chloride ion directly displaces a hydroxyl or ester group on the glycerol backbone.
Cyclic Acyloxonium Ion Acyloxonium Cation The neighboring ester group participates to form a cyclic intermediate, which is then attacked by a chloride ion.
Epoxide Pathway Glycidyl Ester An epoxide ring is formed from a partial glyceride, followed by ring-opening via attack by a chloride ion.

Biochemical Transformations and Molecular Interactions of Rac 1 Myristoyl 3 Chloropropanediol

Enzymatic Hydrolysis Pathways in In Vitro and Ex Vivo Biological Systems

The initial and most critical step in the metabolic journey of rac 1-Myristoyl-3-chloropropanediol (B7796289) within a biological system is its enzymatic hydrolysis. This process, primarily mediated by lipases and esterases, leads to the cleavage of the ester bond, releasing myristic acid and free 3-chloropropanediol (3-MCPD). nih.govnih.govifst.org

Pancreatic Lipase (B570770) and Esterase-Mediated De-esterification

In the gastrointestinal tract, 3-MCPD esters are substantially hydrolyzed to free 3-MCPD by digestive enzymes. ifst.org In vitro studies have demonstrated that 3-MCPD monoesters and diesters serve as substrates for intestinal lipases, resulting in the liberation of free 3-MCPD. researchgate.net This de-esterification process is crucial as it determines the bioavailability of the potentially toxic 3-MCPD moiety. nih.govnih.gov The action of these enzymes effectively breaks down the ester linkage, a fundamental step for subsequent absorption and metabolic events.

Substrate Specificity and Kinetic Analysis of Ester Hydrolysis

The efficiency of enzymatic hydrolysis is governed by the substrate specificity of the lipases involved. nih.gov Lipases exhibit varying degrees of specificity based on the molecular properties of the enzyme and the structure of the substrate. nih.gov Generally, lipases preferentially hydrolyze ester bonds at the primary positions (sn-1 and sn-3) of a glycerol (B35011) backbone. cabidigitallibrary.org This positional specificity suggests that 1-Myristoyl-3-chloropropanediol would be a viable substrate for such enzymes.

The rate of hydrolysis can be influenced by several factors. For instance, the presence of other lipids, such as lecithin, can modulate lipase activity. Studies on mixed monomolecular films have shown that the specific activity of pancreatic lipase can be altered when triglycerides are diluted with phospholipids (B1166683). nih.gov This indicates that the lipid environment in the gut can impact the de-esterification kinetics of rac 1-Myristoyl-3-chloropropanediol. The table below summarizes the types of lipase specificity.

Specificity TypeDescription
Substrate Different rates of hydrolysis for triacylglycerols (TG), diacylglycerols (DG), and monoacylglycerols (MG) by the same enzyme, or separate enzymes for each. nih.gov
Positional Preference for hydrolyzing primary esters (sn-1 and sn-3), secondary esters (sn-2), or non-specific hydrolysis. nih.gov
Fatty Acid Preference for specific types of fatty acids. nih.gov
Stereospecificity Faster hydrolysis of one stereoisomer over another. nih.gov

Role of Stereoisomers in Enzymatic Recognition and Processing

The "rac" designation in this compound indicates that it is a racemic mixture, containing equal amounts of two enantiomers: (R)-1-Myristoyl-3-chloropropanediol and (S)-1-Myristoyl-3-chloropropanediol. The stereochemistry of a substrate can significantly influence its interaction with enzymes. Some lipases exhibit stereospecificity, meaning they preferentially hydrolyze one enantiomer over the other. nih.gov This can lead to different metabolic fates for the individual stereoisomers. For example, if a lipase is specific for the sn-1 position, it would preferentially hydrolyze one enantiomer, potentially leading to an accumulation of the other. The differential processing of stereoisomers is a critical aspect of understanding the complete metabolic profile of this compound.

Cellular Uptake and Intracellular Distribution Mechanisms in Model Cell Lines

Following enzymatic hydrolysis in the gut, the resulting free 3-MCPD and myristic acid are available for absorption by intestinal cells. Studies using the human intestinal Caco-2 cell line, a model for the intestinal barrier, have provided insights into the uptake of 3-MCPD and its esters. nih.govresearchgate.net

Research indicates that free 3-MCPD is not actively transported but rather migrates across the Caco-2 cell monolayer via paracellular diffusion, meaning it passes between the cells. nih.govresearchgate.net In contrast, 3-MCPD-1-monoesters were found to be hydrolyzed in the presence of Caco-2 cells, suggesting that the ester itself may not be readily absorbed but is first broken down. nih.govresearchgate.net Interestingly, a 3-MCPD-1,2-diester was observed to be absorbed and metabolized by these cells, hinting at different uptake mechanisms for mono- and di-esters. nih.govresearchgate.net The hydrophobic nature of the myristoyl chain would likely facilitate interaction with the cell membrane, although the primary uptake appears to be of the hydrolyzed products.

Once inside the cell, the distribution of these molecules is not fully elucidated. However, it is known that fatty acids are rapidly incorporated into various cellular pathways, including energy production and lipid synthesis. The fate of the absorbed 3-MCPD is of particular interest due to its toxicological profile.

Interactions with Endogenous Biochemical Pathways in Non-Human Biological Models

In vivo studies in rats have shown that after oral administration, 3-MCPD released from its diesters is distributed to the blood, various organs, and tissues. nih.gov The primary metabolite of 3-MCPD is β-chlorolactic acid, a transformation that is thought to be central to its toxic effects. nih.gov However, in vitro studies using rat and human liver and kidney cell lines have shown only minor absorption and metabolism of 3-MCPD. nih.gov This discrepancy suggests that the metabolic activation of 3-MCPD may be more complex in a whole-organism setting.

The myristic acid released from the hydrolysis of this compound would enter the fatty acid metabolic pool. Myristic acid can be activated to myristoyl-CoA and subsequently undergo β-oxidation for energy production or be incorporated into complex lipids such as phospholipids and triglycerides.

Influence on Membrane Dynamics and Lipid Homeostasis Research (Mechanistic Focus)

The introduction of exogenous lipid-like molecules can potentially influence the physical properties of cellular membranes and disrupt lipid homeostasis. While direct studies on the effect of this compound on membrane dynamics are lacking, the properties of its components, myristic acid and 3-MCPD, can offer some insights.

Myristic acid, a saturated fatty acid, can be incorporated into the phospholipid bilayer of cell membranes. An increased proportion of saturated fatty acids in the membrane can decrease membrane fluidity, which in turn can affect the function of membrane-bound proteins and transport systems.

Furthermore, there is growing evidence that the sites of contact between different cellular organelles are crucial for lipid synthesis, breakdown, and transport, thereby maintaining cellular lipid homeostasis. nih.gov The introduction of metabolites from this compound could potentially perturb these intricate processes. For instance, alterations in the cellular pool of fatty acids and glycerol derivatives could impact the synthesis of essential lipids like phosphatidic acid, a key intermediate in the synthesis of many other lipids. nih.gov The precise mechanistic influence of this specific compound on membrane dynamics and lipid balance remains an area for further investigation.

Biotransformation to Primary Metabolites in Cellular Systems

The biotransformation of this compound within biological systems is primarily characterized by the enzymatic hydrolysis of its ester bond. This metabolic process is a critical determinant of the compound's subsequent molecular interactions and toxicological profile. In vivo and in vitro studies on 3-monochloropropanediol (3-MCPD) fatty acid esters have consistently shown that these compounds are broken down in the digestive tract into their constituent parts: free 3-MCPD and the corresponding fatty acid. acs.orgresearchgate.netnih.govfda.gov For the purposes of risk assessment, it is often assumed that 100% of the fatty acid esters are converted to their free forms. nih.gov

This hydrolysis is catalyzed by various lipases. bezpecnostpotravin.czunito.it While the specific intracellular lipases responsible for the metabolism of this compound have not been exhaustively characterized in all cell types, the general mechanism involves the action of enzymes that cleave the ester linkage. For instance, studies on the hydrolysis of 3-MCPD esters have utilized lipases such as Candida antarctica lipase A and lipases from Aspergillus oryzae to model this biotransformation. researchgate.netagriculturejournals.cz The toxicological profile of 3-MCPD esters is therefore closely linked to the rate and extent of this lipase-mediated hydrolysis in the gut. bezpecnostpotravin.cz

The primary metabolites resulting from this biotransformation are 3-monochloropropane-1,2-diol and myristic acid.

Table 1: Primary Metabolites of this compound

Precursor CompoundPrimary Metabolite 1Primary Metabolite 2
This compound3-monochloropropane-1,2-diol (3-MCPD)Myristic Acid

Table 2: Research Findings on the Biotransformation of 3-MCPD Esters

FindingOrganism/SystemResearch FocusCitation
3-MCPD esters are broken down in the digestive tract to 3-MCPD and glycidol.Laboratory studies (rodents)Health Effects acs.orgfda.gov
The toxicological profile of 3-MCPD esters is highly dependent on the rate of lipase-mediated hydrolysis in the gut.General (Human gut model mentioned)Metabolism and Toxicity bezpecnostpotravin.cz
Animal studies demonstrate extensive hydrolysis of esterified 3-MCPD following oral administration.Animal studies (rats)Bioavailability unito.it
3-MCPD may be released in vivo by a lipase-catalyzed hydrolysis reaction.GeneralFood Contaminants acs.org
Candida antarctica lipase A can convert 3-MCPD esters to free 3-MCPD and the corresponding fatty acid.In vitro (biphasic system)Enzymatic Removal researchgate.net
Lipase from Aspergillus oryzae can release 3-MCPD from its esters.In vitroAnalytical Method agriculturejournals.cz

Advanced Analytical Methodologies for the Research Investigation of Rac 1 Myristoyl 3 Chloropropanediol

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography coupled with mass spectrometry is the cornerstone for the analysis of 3-MCPD esters. The choice between gas and liquid chromatography is often dictated by whether the analytical approach is direct or indirect.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the indirect analysis of 3-MCPD esters, including rac 1-Myristoyl-3-chloropropanediol (B7796289). glsciences.eugcms.cz This approach involves a chemical reaction, typically alkaline or acidic transesterification, to cleave the fatty acid (myristic acid in this case) from the 3-chloropropanediol backbone. restek.combohrium.com The resulting free 3-MCPD is then derivatized to increase its volatility, making it suitable for gas chromatographic separation. restek.comglsciences.eu

The primary advantage of this methodology is its suitability for routine analysis, as it requires fewer individual ester standards. restek.com For enhanced sensitivity, especially for trace-level detection required in infant formula and baby food, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed. restek.com GC-MS/MS can lower the instrumental limit of detection significantly, for instance, to 0.02 mg/kg. restek.com An improved GC-MS method for simultaneous detection of 3-MCPD and 1,3-DCP in food achieved limits of detection and quantification for 3-MCPD of 0.6 µg/kg and 2.0 µg/kg, respectively. nih.gov

Table 1: Example GC-MS Parameters for Indirect 3-MCPD Analysis

Parameter Description Source
Derivatization Agent Phenylboronic Acid (PBA) restek.com
Column Type Rxi-17Sil MS restek.com
Injection Mode Splitless or Programmed Temperature Vaporization (PTV) restek.com
Oven Program Example: 85°C (hold 0.5 min) to 150°C at 6°C/min to 180°C at 12°C/min to 280°C at 25°C/min (hold 7 min) restek.com
Detection Mode Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) nih.govgcms.cz
Limit of Quantification (LOQ) As low as 0.10 mg/kg researchgate.netbohrium.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the leading direct analytical method, providing comprehensive information about the sample's composition by analyzing the intact esters without prior chemical transformation. restek.comnih.gov This approach allows for the specific quantification of rac 1-Myristoyl-3-chloropropanediol, distinguishing it from other 3-MCPD esters. Direct methods are crucial for obtaining a clear pattern of ester congeners, which is valuable for toxicological studies. unina.it

The development of methods using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has enabled the sensitive analysis of numerous 3-MCPD and glycidyl (B131873) esters in a single run. nih.govbohrium.com One such validated method achieved limits of quantification ranging from 0.01 to 0.1 mg/kg for various esters in vegetable oils and other fatty foods. nih.govbohrium.com In a study of corn oil, 1-myristoyl-3-MCPD was the compound detected at the highest concentration. nih.govbohrium.com The main challenge in direct analysis is overcoming matrix effects from the high concentration of triacylglycerols, which can interfere and cause underestimation of the target compounds. restek.comresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Direct 3-MCPD Ester Analysis

Parameter Description Source
Chromatography Ultra-High Performance Liquid Chromatography (UHPLC) nih.gov
Column Type C18 reversed-phase nih.gov
Mobile Phase A 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid in methanol/water nih.gov
Mobile Phase B Isopropanol with 2 mM ammonium formate and 0.05% formic acid nih.gov
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF nih.govnih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode unina.it
Limit of Quantification (LOQ) 0.01 - 0.1 mg/kg nih.gov

UHPLC coupled with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, offers superior specificity and confidence in compound identification for direct ester analysis. unina.itnih.gov HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which is critical for distinguishing between compounds with very similar masses in complex food matrices. nih.gov

This technique allows for the creation of an exact mass database of potential 3-MCPD esters, which can be used to screen samples without the need for a multitude of individual analytical standards. nih.gov A UHPLC/Q-TOF method was developed to screen for 3-MCPD esters in glycerin, a potential source of contamination, by analyzing the extracted glycerin directly. nih.gov Similarly, a direct method using HRMS-Orbitrap was developed and validated for the determination of 3-MCPD esters in edible vegetable oils. unina.it

Sample Preparation and Extraction Protocols for Complex Biological and Research Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, as it is typically present at trace levels within a complex matrix of fats and oils. nih.govgcms.czresearchgate.net The primary goals are to isolate the target analytes from interfering substances, such as triglycerides, and to concentrate them to a level suitable for instrumental detection.

Solid-Phase Extraction (SPE) is a widely used cleanup technique in the analysis of 3-MCPD esters. unina.itbohrium.com It is employed to remove matrix components that could interfere with the chromatographic analysis or suppress the ionization process in mass spectrometry. unina.it For direct methods, a sample dissolved in a non-polar solvent may be passed through an SPE cartridge (e.g., silica-based) to retain the more polar 3-MCPD esters while allowing the bulk of non-polar triglycerides to pass through. unina.it

In a method for analyzing 3-MCPD esters and glycidyl esters in fatty matrices, an extraction with solvents was followed by a cleanup step using a mixture of sorbents, demonstrating the importance of removing fatty interferents. nih.govbohrium.com Another study used a combination of C18 and silica (B1680970) SPE cartridges for purification. researchgate.net

Derivatization is a key step in the indirect analysis of 3-MCPD esters by GC-MS. glsciences.eu After hydrolysis releases the free 3-MCPD, a derivatization agent is used to convert it into a more volatile and thermally stable compound suitable for gas chromatography. The most common derivatization reagent used for this purpose is Phenyl Boronic Acid (PBA). restek.comresearchgate.neteuropa.eu PBA reacts with the diol group of 3-MCPD to form a cyclic phenylboronate (B1261982) ester, which has excellent chromatographic properties. restek.com

While effective, the use of excess PBA can lead to the formation of byproducts like triphenylboroxin, which may contaminate the GC-MS instrument. researchgate.netbohrium.com To address this, optimized methods have been developed that include a solid-phase extraction cleanup step after derivatization to remove the excess PBA and its byproducts, resulting in a cleaner extract and improved long-term instrument stability. srainstruments.itresearchgate.netbohrium.com

Application of Stable Isotope Dilution Assays for Absolute Quantification in Research

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is a powerful technique for the accurate quantification of analytes in complex matrices. This method relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. For the absolute quantification of this compound, a deuterated analog, this compound-d5, is commonly employed as an internal standard.

The fundamental principle of this assay involves adding a known amount of the isotopically labeled internal standard to the sample extract. The analyte and the internal standard exhibit nearly identical chemical and physical properties, leading to similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during the analytical process is compensated for by a proportional loss of the internal standard.

Gas chromatography-mass spectrometry (GC-MS) is a frequently utilized platform for this analysis. After extraction from the sample matrix, the analyte and internal standard are often derivatized to improve their chromatographic behavior and detection sensitivity. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol functionality.

Quantification is achieved by measuring the ratio of the signal intensity of a specific mass fragment of the native analyte to that of a corresponding fragment of the isotopically labeled internal standard. By comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a fixed concentration of the internal standard, the absolute concentration of this compound in the sample can be determined with high accuracy and precision.

Below is a representative table of mass transitions that could be monitored in a GC-MS analysis using a deuterated internal standard for the quantification of this compound.

AnalyteInternal StandardDerivatizing AgentIonization ModePrecursor Ion (m/z)Product Ion (m/z)
This compoundThis compound-d5Phenylboronic AcidElectron Impact196147
This compoundThis compound-d5Phenylboronic AcidElectron Impact201 (d5)147

This interactive table is based on typical fragmentation patterns for PBA derivatives of 3-MCPD esters and may be adjusted based on specific instrumentation and experimental conditions.

Spectroscopic and Spectrometric Approaches for Structural Characterization in Research

The unambiguous structural characterization of this compound is crucial for confirming its identity in research settings. A combination of spectroscopic techniques provides comprehensive information about its molecular structure, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, within the molecule.

In the case of this compound, ¹H NMR spectroscopy can be used to confirm the presence of the myristoyl chain, the glycerol (B35011) backbone, and the chlorine atom. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the various proton signals provide valuable information about the connectivity of the atoms. For instance, the protons on the glycerol backbone would appear as a complex set of multiplets due to their diastereotopic nature in the chiral molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon of the ester group, the carbons of the glycerol backbone, and the carbons of the myristic acid chain can be used to confirm the structure.

For stereochemical elucidation, advanced NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can be employed to differentiate between the two enantiomers of the racemic mixture. The resulting diastereomeric complexes would exhibit distinct NMR spectra, allowing for the potential quantification of the enantiomeric excess if a non-racemic sample were to be analyzed.

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound based on established spectral databases and the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
CH₃ (myristoyl)~0.88Triplet
(CH₂)₁₀~1.25Multiplet
CH₂-C=O~1.63Multiplet
CH₂-C=O~2.33Triplet
CH₂-Cl~3.65Doublet of doublets
CH-OH~4.05Multiplet
CH₂-O-C=O~4.20Doublet of doublets

This interactive table provides estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
CH₃ (myristoyl)~14.1
(CH₂)₁₀~22.7 - 31.9
CH₂-C=O~34.2
CH₂-C=O~24.9
CH₂-Cl~46.5
CH-OH~69.0
CH₂-O-C=O~65.0
C=O~173.5

This interactive table provides estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis (Research context)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group.

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

A series of sharp absorption bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the long alkyl chain.

A C-O stretching vibration from the ester group in the 1100-1300 cm⁻¹ region.

A C-Cl stretching vibration, which is typically weaker and found in the fingerprint region (below 800 cm⁻¹).

The presence and positions of these bands in an experimental IR spectrum can be used to confirm the presence of the key functional groups within the molecule.

Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (alcohol)3200 - 3600Broad, strong
C-H (alkane)2850 - 2960Sharp, strong
C=O (ester)~1740Strong, sharp
C-O (ester)1100 - 1300Medium to strong
C-Cl< 800Weak to medium

This interactive table outlines the expected regions for characteristic infrared absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For a saturated ester like this compound, which lacks extensive chromophores (i.e., conjugated double bonds or aromatic rings), the UV-Vis spectrum is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The primary electronic transition would be the n → π* transition of the carbonyl group in the ester, which typically occurs at a wavelength below 200 nm and is often not observable with standard laboratory instruments. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of this particular compound in a research setting.

Mechanistic Investigations of Rac 1 Myristoyl 3 Chloropropanediol in Model Biological Systems

Studies in In Vitro Cell Culture Models for Cellular Response Mechanisms

In vitro cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms of action of various compounds. The use of established cell lines allows for controlled and reproducible experiments to investigate specific biological processes.

Caco-2 Cell Line as an Intestinal Epithelial Model for Ester Hydrolysis and Transport

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelium. When cultured, these cells differentiate to form a polarized monolayer with a brush border, tight junctions, and many of the transport and enzymatic functions of small intestinal enterocytes. This makes them particularly useful for studying the absorption, transport, and metabolism of xenobiotics.

In the context of rac 1-Myristoyl-3-chloropropanediol (B7796289), the Caco-2 model is instrumental in understanding its fate in the intestine. Studies have shown that these cells can hydrolyze monoacylglycerols and transport the resulting fatty acids and glycerol (B35011) backbone. nih.gov The transport of substances across the Caco-2 cell monolayer can occur via two main pathways: the paracellular pathway (between cells) and the transcellular pathway (through cells). The latter can involve passive diffusion or be mediated by various transporters. nih.gov Research using Caco-2 cells has demonstrated that the transport of some compounds is an active, saturable process that can be influenced by factors such as pH and the presence of co-transporters. nih.gov

The hydrolysis of the ester bond in rac 1-Myristoyl-3-chloropropanediol is a critical first step in its metabolism. Caco-2 cells express enzymes capable of this hydrolysis. nih.govnih.gov The liberated myristic acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD) can then be further metabolized or transported. The polarity of the Caco-2 cell monolayer allows for the investigation of directional transport, from the apical (luminal) side to the basolateral (blood) side, mimicking in vivo absorption. nih.gov

Table 1: Investigated Processes in Caco-2 Cells

Process Description Key Findings in Caco-2 Models
Ester Hydrolysis Cleavage of the ester bond linking myristic acid to the 3-chloropropanediol backbone. Caco-2 cells possess esterases that can hydrolyze acylglycerols. nih.govnih.gov
Transepithelial Transport Movement of the compound and its metabolites across the intestinal barrier. Caco-2 monolayers are a reliable model for studying both passive and active transport mechanisms. nih.gov
Metabolic Fate Subsequent metabolic transformations of the hydrolysis products. The model allows for the analysis of the conversion of the parent compound into its metabolites.

Investigation of Cellular Perturbations at the Molecular Level

Beyond transport and metabolism, in vitro cell culture models are crucial for understanding how this compound may perturb cellular processes at the molecular level. This includes investigating its effects on gene expression, protein function, and cellular signaling pathways. While specific studies on the molecular perturbations caused by this compound are limited, research on its parent compound, 3-MCPD, indicates potential areas of concern. For instance, 3-MCPD has been shown to induce nephropathy and affect fertility in animal models. medchemexpress.commedchemexpress.com These toxicological endpoints are likely driven by molecular-level changes within the cells of target organs.

Future research using techniques such as transcriptomics, proteomics, and metabolomics on cells exposed to this compound could provide a comprehensive view of the cellular pathways that are affected.

Ex Vivo Tissue Models for Enzyme Activity and Metabolic Fate Elucidation

Ex vivo tissue models offer a bridge between in vitro cell cultures and in vivo animal studies. These models use freshly isolated tissues or organs, thereby preserving the complex cellular architecture and interactions that might be lost in cell culture. This is particularly relevant for studying metabolism, as the enzymatic activity in whole tissues can differ from that in cell lines.

For this compound, ex vivo models of the intestine, liver, and kidney would be highly informative. A detailed protocol for assessing ex vivo lipolysis in adipose tissue has been described, which could be adapted to study the hydrolysis of this compound in intestinal tissue. nih.gov Such studies would involve incubating tissue preparations with the compound and analyzing the formation of metabolites over time. This approach can provide quantitative data on the rates of enzymatic reactions and the metabolic fate of the compound in different organs. nih.gov

Table 2: Potential Ex Vivo Models and Their Applications

Tissue Model Biological Question
Intestinal Slices To what extent is this compound hydrolyzed before absorption?
Liver Slices/Perfusates What are the primary metabolic pathways in the liver?
Kidney Slices How is the compound and its metabolites handled by the kidneys?

Research in Lower Organism Models for Fundamental Biological Processes

Lower organism models, such as yeast (Saccharomyces cerevisiae), nematodes (Caenorhabditis elegans), and fruit flies (Drosophila melanogaster), are powerful tools for investigating fundamental biological processes that are conserved across species. Their short life cycles, genetic tractability, and the availability of extensive genetic toolkits make them ideal for high-throughput screening and mechanistic studies.

While specific research on this compound in these models is not widely documented, they could be employed to investigate the basic mechanisms of toxicity. For example, these models could be used to identify genes and pathways that are involved in the cellular response to this compound, providing insights that may be relevant to human health.

Computational Biology and Cheminformatics in Mechanistic Modeling

Computational biology and cheminformatics offer powerful in silico approaches to predict and model the biological activity of chemical compounds. nih.govnih.gov These methods can be used to study the interactions of this compound with biological targets and to predict its metabolic fate and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. nih.gov These models correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, QSAR models could be developed to predict its binding affinity to metabolic enzymes or its potential to cause adverse effects. nih.gov Such models rely on molecular descriptors that quantify various physicochemical properties of the molecule. nih.gov

Table 3: Computational Approaches for Studying this compound

Approach Description Potential Application
QSAR Modeling Correlates chemical structure with biological activity. nih.gov Predict potential toxicity and receptor binding. nih.gov
Molecular Docking Predicts the binding orientation of a small molecule to a protein target. Identify potential interacting proteins, such as metabolic enzymes.
Mechanistic Systems Modeling Simulates the dynamic behavior of biological pathways. nih.govnih.gov Model the metabolic fate and cellular response to the compound. nih.govnih.gov

Emerging Research Directions and Unexplored Avenues for Rac 1 Myristoyl 3 Chloropropanediol

Integration with Lipidomics and Metabolomics Approaches for Systems-Level Understanding

The fields of lipidomics and metabolomics aim to comprehensively identify and quantify the vast array of lipids and metabolites within a biological system. rac 1-Myristoyl-3-chloropropanediol (B7796289) and its derivatives could serve as valuable tools in these systems-level analyses.

One of the primary challenges in mass spectrometry-based lipidomics is the accurate quantification of endogenous lipids. Stable isotope-labeled lipids are considered the gold standard for internal standards. A deuterated version of the compound, rac 1-Myristoyl-3-chloropropanediol-d5, is available and can be used as an internal standard for the quantification of related monoacylglycerols or chlorinated lipids in complex biological samples. clearsynth.com This approach would allow for more precise measurements in studies investigating the "chlorinated lipidome."

Chlorinated lipids, formed by the reaction of hypochlorous acid (produced by the enzyme myeloperoxidase during inflammation) with unsaturated fatty acids, are increasingly recognized for their roles in pathophysiology. nih.govnih.gov These chlorinated fatty acids can impact membrane structure and are implicated in inflammatory diseases. nih.govnih.gov The presence of this compound could be investigated as a potential biomarker or metabolic product in inflammatory conditions where myeloperoxidase is active. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be essential for detecting and quantifying this specific lipid chlorohydrin in biological matrices. nih.gov

Table 1: Potential Applications in Lipidomics and Metabolomics
Application AreaProposed Use of this compoundAnalytical TechniquePotential Insights
Quantitative LipidomicsUse of this compound-d5 as an internal standard. clearsynth.comLC-MS/MSAccurate quantification of monoacylglycerols and chlorinated lipids.
Biomarker DiscoveryInvestigation as a potential biomarker for inflammatory diseases.Targeted LC-MSCorrelation of its levels with diseases involving myeloperoxidase activity.
Metabolic Pathway AnalysisTracing the metabolic fate of the compound in cellular systems.Stable Isotope TracingUnderstanding the enzymes and pathways involved in its synthesis and degradation.

Development of Novel Biochemical Probes and Tool Compounds for Lipid Metabolism Research

The structure of this compound makes it an attractive scaffold for the development of novel chemical probes to study lipid metabolism. Myristic acid and its analogs are already used to create tools for investigating protein myristoylation, a crucial lipid modification. researchgate.netmdpi.comnih.gov

A common strategy in chemical biology is to introduce a small, bioorthogonal handle, such as an alkyne group, into a molecule of interest. This allows the molecule to be metabolically incorporated into cells and then visualized or captured via "click chemistry." nih.govnih.gov An alkynyl analog of myristic acid, for example, is used to label myristoylated proteins. nih.gov Similarly, the myristoyl chain of this compound could be replaced with an alkynyl-myristic acid analog. The resulting probe could be used to identify proteins that interact with or metabolize monoacylglycerol chlorohydrins.

Furthermore, the chlorine atom on the propanediol (B1597323) backbone is a good leaving group, offering a site for chemical modification. nih.gov This position could be used to attach fluorophores or other reporter groups, creating probes for cellular imaging or affinity purification experiments. Such probes would be invaluable for identifying the subcellular localization of the compound and its interacting partners.

Table 2: Design of Potential Biochemical Probes
Probe TypeStructural ModificationIntended UseDetection Method
Metabolic Labeling ProbeReplacement of myristic acid with an alkynyl-myristic acid analog.Identifying interacting proteins and enzymes.Click chemistry ligation to a reporter tag (e.g., biotin (B1667282), fluorophore).
Fluorescent Imaging ProbeAttachment of a fluorophore at the 3-chloro position.Visualizing subcellular localization.Fluorescence microscopy.
Affinity Purification ProbeAttachment of a biotin tag at the 3-chloro position.Isolating binding partners from cell lysates.Western blot and mass spectrometry.

Advanced Modeling and Simulation of Biological Interactions

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools for understanding lipid-protein interactions and the behavior of lipids within membranes at an atomic level. livecomsjournal.orgosti.gov this compound is an ideal candidate for such in silico studies.

MD simulations could be employed to model how this chlorinated monoacylglycerol integrates into a phospholipid bilayer. Key questions to be addressed include its preferred orientation, its effect on membrane fluidity and thickness, and its interaction with neighboring lipids like cholesterol. The presence of the more polar and bulky chlorohydrin group, compared to a standard acyl chain, is expected to locally perturb the membrane structure. nih.gov

Furthermore, simulations could predict the interactions between this compound and membrane proteins. This could be particularly insightful for enzymes that metabolize lipids, such as lipases. By docking the compound into the active site of a lipase (B570770), researchers could predict binding affinities and catalytic mechanisms. Comparing these simulations with those of its non-chlorinated counterpart, 1-myristoyl-rac-glycerol, would illuminate the specific role of the chlorine atom in protein recognition and enzymatic processing.

Exploration of Specific Molecular Pathways for Fundamental Biological Insights

The myristoyl group of this compound suggests a potential link to the well-established biological process of protein N-myristoylation. This post-translational modification, where myristic acid is attached to an N-terminal glycine (B1666218) of a protein, is critical for membrane targeting and signal transduction in numerous pathways. nih.gov

Future research could explore whether this compound or its metabolites can influence protein myristoylation. For instance, it could be investigated as a substrate or inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for this modification. researchgate.netmdpi.com Myristic acid analogs are known to be potent inhibitors of NMT. researchgate.netnih.gov By competing with myristoyl-CoA, the natural substrate, such a compound could modulate the myristoylation of key signaling proteins, such as Src family kinases, thereby affecting downstream signaling cascades.

Another avenue of investigation is the potential interaction with myristoylated proteins that feature a "myristoyl switch." In these proteins, the myristoyl group can be either sequestered within a hydrophobic pocket or exposed to interact with membranes. The binding of ligands or post-translational modifications can trigger this switch. It would be of interest to determine if this compound can influence this conformational change, thereby modulating the activity of such signaling proteins.

Q & A

Basic Research Questions

Q. How can researchers ensure accurate structural characterization of rac-1-Myristoyl-3-chloropropanediol in synthetic workflows?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₇H₃₃ClO₃; 320.9 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry. For example, the hydroxyl and ester groups in the molecule produce distinct proton shifts (δ 4.0–5.5 ppm for ester-linked protons). Cross-validate with computational tools like quantum chemical calculations (e.g., using InChIKey WRPWLPGSBUPQNC-UHFFFAOYSA-N to compare simulated vs. experimental spectra) .
  • Data Interpretation : Discrepancies between experimental and theoretical spectra may indicate impurities or incomplete esterification. Verify purity via HPLC (>95%) and monitor by-products like free 3-chloro-1,2-propanediol using GC-MS .

Q. What safety protocols are critical for handling rac-1-Myristoyl-3-chloropropanediol in laboratory settings?

  • Handling Guidelines : Follow EU Regulation 1272/2008 (CLP) for hazard classification (e.g., skin/eye irritation). Use PPE (gloves, lab coats, goggles) and work in a fume hood. The compound’s stability under storage (freezer at +4°C) and transport (blue ice) must align with REACH compliance to avoid decomposition .
  • Waste Management : Separate chlorinated waste and collaborate with certified disposal agencies to prevent environmental contamination, as per MedChemExpress protocols .

Advanced Research Questions

Q. How does the stereoselectivity of rac-1-Myristoyl-3-chloropropanediol influence its metabolic fate in lipid membranes?

  • Experimental Design : Use deuterated analogs (e.g., rac-1,2-Distearoyl-3-chloropropanediol-d₅) to track enantiomer-specific metabolism via LC-MS/MS. Compare hydrolysis rates of (R)- and (S)-enantiomers in simulated intestinal fluid (pH 7.4) or liver microsomes .
  • Data Contradictions : If enantiomers show divergent bioaccumulation patterns, re-evaluate extraction methods (e.g., solid-phase extraction vs. liquid-liquid partitioning) to rule out analytical bias .

Q. What computational strategies optimize the synthesis of rac-1-Myristoyl-3-chloropropanediol derivatives for surfactant applications?

  • Methodology : Apply ICReDD’s reaction path search algorithms (quantum chemical calculations + machine learning) to predict optimal esterification conditions. For example, screen fatty acid chain length (C14 vs. C18) and catalyst systems (e.g., lipase vs. acid catalysis) to maximize yield .
  • Validation : Validate predictions experimentally via factorial design (e.g., 2³ design testing temperature, solvent polarity, and reaction time). Use ANOVA to identify significant factors affecting phase behavior in lipid bilayers .

Q. How can researchers resolve contradictions in toxicity data for chloropropanediol esters across in vitro and in vivo models?

  • Analytical Framework : Perform proficiency testing (e.g., interlaboratory validation of LC-MS methods) to harmonize quantification of metabolites like 3-MCPD. Address matrix effects (e.g., lipid interference in food samples) using isotope dilution assays .
  • Biological Replication : Conduct dose-response studies in differentiated cell lines (e.g., Caco-2 for intestinal absorption) and transgenic models (e.g., CYP2E1 knockout mice) to isolate toxicity mechanisms (e.g., oxidative stress vs. DNA adduct formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.